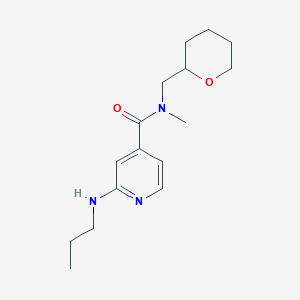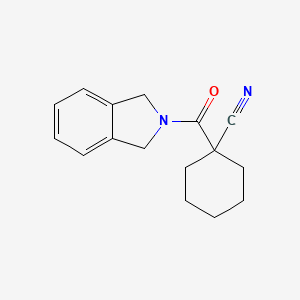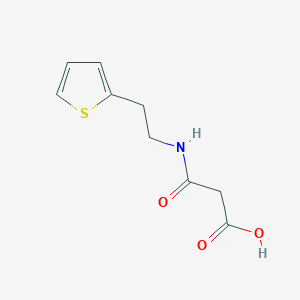
1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one, also known as DPIE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of isoindoline derivatives and has been found to have potential applications in various fields such as medicinal chemistry, neuropharmacology, and drug discovery.
Wirkmechanismus
The exact mechanism of action of 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one is not fully understood, but studies have suggested that it may act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. Additionally, 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one has been found to inhibit the activity of certain enzymes, such as COX-2, which play a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one exhibits a range of biochemical and physiological effects, including an increase in GABAergic transmission, a decrease in glutamatergic transmission, and a reduction in the production of pro-inflammatory cytokines. These effects are thought to contribute to the compound's anticonvulsant, analgesic, and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one is its potent pharmacological activity, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one. One area of interest is the development of new drugs based on the structure of 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one, which could have improved pharmacological properties and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one and its potential applications in the treatment of various diseases. Finally, research is needed to develop new methods for synthesizing 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one and other isoindoline derivatives, which could lead to the discovery of new drugs with unique properties.
Synthesemethoden
1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1H-isoindole with piperidine-4-carboxaldehyde in the presence of a suitable catalyst. Other methods include the reaction of 2,3-dihydro-1H-isoindole with 4-piperidone in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Studies have shown that 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one exhibits potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy, chronic pain, and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2-piperidin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(9-12-5-7-16-8-6-12)17-10-13-3-1-2-4-14(13)11-17/h1-4,12,16H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNPOCBVEOUYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)

![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)




![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)

